molecular formula C7H7BrF2O2 B2566501 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408958-11-0

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid

Cat. No.: B2566501
CAS No.: 2408958-11-0
M. Wt: 241.032
InChI Key: QVQVGRAKJWUJTR-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-bicyclo[111]pentanyl)-2,2-difluoroacetic acid is a compound that features a unique bicyclo[111]pentane scaffold

Biochemical Analysis

Biochemical Properties

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to act as a bioisostere, replacing phenyl rings in drug molecules to improve their pharmacokinetic properties . It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific enzyme and reaction conditions . The nature of these interactions is primarily based on the compound’s ability to fit into enzyme active sites and form stable complexes with them .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by interacting with key signaling molecules and transcription factors . For example, it may inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form stable complexes with enzymes, either inhibiting or activating them depending on the specific enzyme and reaction conditions . It can also interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These interactions are primarily driven by the compound’s unique structural properties, which allow it to fit into enzyme active sites and form stable complexes with them .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical and cellular effects . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects can vary depending on the specific experimental conditions and the concentration of the compound used .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in gene expression, cell signaling pathways, and metabolic activity . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs . These effects are dose-dependent and can vary depending on the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes in the liver and other tissues, leading to the formation of various metabolites . These metabolites can have different biochemical and cellular effects, depending on their specific structures and properties . The compound’s interactions with metabolic enzymes can also influence its overall pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments and tissues . The compound’s high passive permeability and water solubility also facilitate its transport across cell membranes and its distribution within the body . These properties are important for its potential use in drug development, as they can influence its overall pharmacokinetic and pharmacodynamic profiles .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical and cellular effects . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence metabolic activity and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents onto the bicyclo[1.1.1]pentane framework . This method is advantageous due to its versatility and efficiency in producing a wide range of 1,3-difunctionalized bicyclo[1.1.1]pentane derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar strategies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the addition of cyanogen bromide to the bicyclo[1.1.1]pentane core can yield various substituted derivatives .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is unique due to the presence of both the bromine and difluoroacetic acid moieties, which provide additional functionalization options and potential for diverse chemical reactivity. This combination of features makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2O2/c8-6-1-5(2-6,3-6)7(9,10)4(11)12/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQVGRAKJWUJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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